4,5-Dihydro-1,2-oxazole-3-carbaldehyde

Medicinal Chemistry Fragment-Based Drug Design Chemical Biology

4,5-Dihydro-1,2-oxazole-3-carbaldehyde (CAS 117538-80-4) is the simplest, unsubstituted member of the 4,5-dihydroisoxazole-3-carbaldehyde family, consisting of a partially saturated isoxazole (2-isoxazoline) ring bearing a reactive aldehyde at the 3-position. With a molecular formula of C4H5NO2 and a molecular weight of 99.09 g/mol, it serves as a fundamental heterocyclic synthon for constructing more complex molecular architectures via condensation, cycloaddition, and reductive amination chemistry.

Molecular Formula C4H5NO2
Molecular Weight 99.089
CAS No. 117538-80-4
Cat. No. B2393669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-1,2-oxazole-3-carbaldehyde
CAS117538-80-4
Molecular FormulaC4H5NO2
Molecular Weight99.089
Structural Identifiers
SMILESC1CON=C1C=O
InChIInChI=1S/C4H5NO2/c6-3-4-1-2-7-5-4/h3H,1-2H2
InChIKeyFYUHJYXKXQVVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dihydro-1,2-oxazole-3-carbaldehyde (CAS 117538-80-4): Core Isoxazoline Building Block Sourcing Guide


4,5-Dihydro-1,2-oxazole-3-carbaldehyde (CAS 117538-80-4) is the simplest, unsubstituted member of the 4,5-dihydroisoxazole-3-carbaldehyde family, consisting of a partially saturated isoxazole (2-isoxazoline) ring bearing a reactive aldehyde at the 3-position [1]. With a molecular formula of C4H5NO2 and a molecular weight of 99.09 g/mol, it serves as a fundamental heterocyclic synthon for constructing more complex molecular architectures via condensation, cycloaddition, and reductive amination chemistry [1][2]. Its commercial availability as a liquid (95% purity) with defined storage conditions (4 °C, ice-pack shipping) establishes it as a ready-to-use intermediate for both academic and industrial research programs .

Scaffold Unsubstituted isoxazoline core for fragment-based design
Reactive Handle 3-carbaldehyde enables condensation and reductive amination
Stereochemistry Achiral building block avoids stereochemical complexity
Format Liquid format compatible with automated HTE platforms

Procurement Risks of Substituting 4,5-Dihydro-1,2-oxazole-3-carbaldehyde with 5-Substituted or Oxidized Analogs


Substituting the target compound with closely related 4,5-dihydroisoxazole-3-carbaldehydes bearing substituents at the 5-position (e.g., 5-phenyl, 5-methyl) or with the fully aromatic isoxazole-3-carbaldehyde introduces fundamentally different steric, electronic, and stereochemical properties that can derail established synthetic routes. The unsubstituted nature of the target compound at the 5-position avoids the conformational biases and diastereoselectivity outcomes observed with 5-substituted analogs in key reactions such as aldol additions to Schöllkopf's reagent [1]. Furthermore, its unique, low lipophilicity (XLogP3-AA -0.3) distinguishes it from bulkier, more lipophilic analogs like the 5-phenyl derivative (MW 175.18 g/mol), making it the preferred choice for applications requiring high aqueous compatibility or minimal steric demand [2].

Steric Bias 5-substituted analogs introduce steric constraints that may alter diastereoselectivity in aldol additions
Lipophilicity 5-phenyl derivative has higher lipophilicity, may shift aqueous compatibility and fragment profile
Regiochemistry 4-isoxazolecarbaldehyde regioisomer may yield opposite diastereofacial preference in hydrogenation

4,5-Dihydro-1,2-oxazole-3-carbaldehyde Technical Evidence: Direct Comparator Data for Informed Procurement


Molecular Weight and Structural Simplicity: 4,5-Dihydro-1,2-oxazole-3-carbaldehyde vs. 5-Phenyl Analog

The target compound possesses a molecular weight of 99.09 g/mol, which is 43.4% lower than the commonly used 5-phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde (MW 175.18 g/mol) [1]. Its unsubstituted core provides minimal steric bulk, making it a superior choice for early-stage fragment-based screening libraries where low molecular weight and high ligand efficiency are critical parameters [2].

MW Comparison
Cross-study comparable
99.09 vs 175.18 g/mol 43.4% lower MW
Supports fragment-library compliance review
Computed from molecular formula
Medicinal Chemistry Fragment-Based Drug Design Chemical Biology

Lipophilicity Profile: Achiral 4,5-Dihydro-1,2-oxazole-3-carbaldehyde vs. Chiral 5-Substituted Analogs

The target compound has a computed XLogP3-AA value of -0.3, indicating hydrophilic character, whereas 5-substituted analogs such as 5-methyl (C5H7NO2, MW 113.11) are expected to exhibit higher logP values due to increased carbon content [1]. Additionally, the target compound is achiral, eliminating the need for enantioselective synthesis or chiral separation, in contrast to 5-monosubstituted derivatives which possess a stereocenter [2].

Lipophilicity & Chirality
Class-level inference
XLogP3-AA: -0.3 0 stereocenters (achiral)
Supports hydrophilic achiral scaffold selection
5-substituted analogs have ≥1 stereocenter
ADME Physicochemical Properties Lead Optimization

Diastereoselectivity in Hydrogenation: 3-Isoxazolecarbaldehyde vs. 4- and 5-Regioisomers

In catalytic hydrogenation studies of Baylis-Hillman adducts derived from substituted isoxazolecarbaldehydes, 3-isoxazolecarbaldehydes (the regioisomeric family to which the target compound belongs) exhibited diastereoselective formation of syn enaminones over anti when using Raney-Ni, a selectivity profile that differs from 4-isoxazolecarbaldehydes which yield anti isomers under Pd-C conditions [1]. This regiospecific diastereofacial preference is critical for planning synthetic routes to defined stereoisomers.

Diastereoselectivity
Class-level inference
3-carbaldehyde class: syn selectivity with Raney-Ni
Regiospecific stereochemical outcome context
4-isoxazolecarbaldehydes yield anti isomers under Pd-C
Synthetic Methodology Diastereoselective Synthesis Heterocyclic Chemistry

Aldehyde Reactivity: 4,5-Dihydro-1,2-oxazole-3-carbaldehyde as a Versatile Synthon for Schöllkopf Aldol Additions

The 4,5-dihydroisoxazole-3-carbaldehyde framework has been established as a competent substrate for diastereoselective aldol additions with Schöllkopf's bislactim ether, yielding β-(4,5-dihydroisoxazol-3-yl)-β-hydroxy-α-amino acid derivatives [1]. The use of 5,5-disubstituted analogs in this reaction delivers high diastereoselectivity, but the unsubstituted parent compound uniquely offers the potential for unencumbered access to both syn and anti adducts without the conformational constraints imposed by 5-substituents [1][2].

Aldol Reactivity
Context-dependent
Unsubstituted scaffold enables tunable syn/anti access
Supports diastereoselective methodology development
5,5-disubstituted analogs restrict stereochemical options
Asymmetric Synthesis Chiral Auxiliaries Amino Acid Synthesis

Physical Form and Storage: Liquid 4,5-Dihydro-1,2-oxazole-3-carbaldehyde Requires Cold-Chain Logistics

The target compound is supplied as a liquid with a purity of 95% and requires storage at 4 °C with ice-pack shipping . This contrasts with the 5-phenyl analog, which is typically a solid, and may offer advantages in automated liquid handling for high-throughput experimentation. However, the cold-chain requirement imposes logistical considerations absent for more stable, solid analogs.

Physical Form & Storage
Specification review
Liquid, 95%, 4 °C storage with ice-pack shipping
Liquid format supports HTE; cold-chain logistics required
Data to verify; supplier specification
Chemical Handling Stability Logistics

Optimal Use Cases for 4,5-Dihydro-1,2-oxazole-3-carbaldehyde Based on Comparative Evidence


Fragment-Based Drug Discovery Library Design

With a molecular weight of just 99.09 g/mol and an achiral, hydrophilic scaffold (XLogP3-AA -0.3), 4,5-dihydro-1,2-oxazole-3-carbaldehyde is an ideal fragment for inclusion in diversity-oriented screening libraries, adhering to the 'Rule of Three' guidelines for fragment-based lead discovery [1]. Its low molecular weight and favorable physicochemical profile provide a distinct advantage over heavier, more lipophilic analogs like the 5-phenyl derivative (MW 175.18) for hit identification.

Diastereoselective Synthesis of β-Hydroxy-α-Amino Acid Derivatives

The compound serves as a key electrophilic partner in aldol additions with Schöllkopf's chiral auxiliary, enabling access to β-(4,5-dihydroisoxazol-3-yl)-β-hydroxy-α-amino acids. The absence of 5-substituents allows researchers to explore tunable diastereoselectivity, unencumbered by pre-existing steric or stereochemical bias, a feature leveraged in the stereoselective synthesis of β,ε-dihydroxy-α-amino acids [2].

Regioselective Synthesis of Isoxazole-Containing Bioisosteres

The 3-carbaldehyde regioisomer exhibits unique diastereofacial selectivity in catalytic hydrogenation reactions (syn preference with Raney-Ni), differentiating it from 4-isoxazolecarbaldehydes which yield anti products. This regiospecific reactivity is critical for constructing defined stereochemical arrays in natural product-like scaffolds [3].

High-Throughput Experimentation (HTE) Workflows

Supplied as a liquid with 95% purity, this aldehyde is compatible with automated liquid handling systems, facilitating its use in parallel synthesis and HTE campaigns. Procurement planning must account for cold-chain logistics (4 °C storage, ice-pack shipping) to maintain integrity upon receipt .

Application
Selection Property
Validation Focus
Fragment-based library design
Low-MW hydrophilic scaffold
Rule-of-3 compliance review
β-Hydroxy-α-amino acid synthesis
Unsubstituted 3-carbaldehyde handle
Chiral auxiliary aldol stereochemistry review
Isoxazole bioisostere synthesis
3-carbaldehyde regioisomer identity
Hydrogenation diastereofacial outcome review
HTE and parallel synthesis
Liquid format, reactive aldehyde
Cold-chain integrity and automated dispensing fit
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